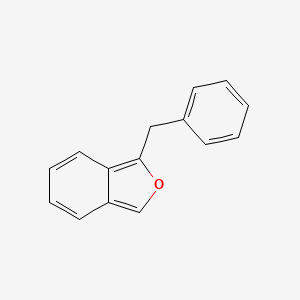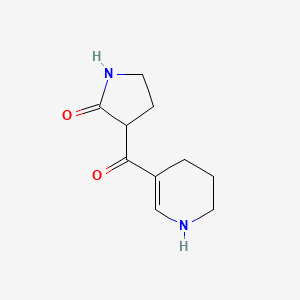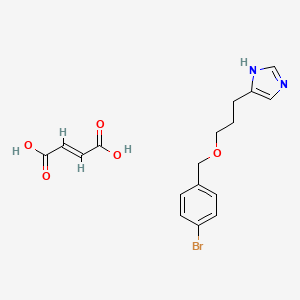
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromobenzyl group linked to an imidazole ring via a propyl chain, with a fumarate counterion. The presence of the bromobenzyl group and the imidazole ring imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate typically involves a multi-step process. One common synthetic route includes:
Etherification: The reaction of 4-bromobenzyl alcohol with 3-chloropropanol in the presence of a base to form 4-(3-(4-bromobenzyloxy)propyl) alcohol.
Imidazole Formation: The reaction of 4-(3-(4-bromobenzyloxy)propyl) alcohol with imidazole in the presence of a dehydrating agent to form 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole.
Salt Formation: The final step involves the reaction of 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to modify the imidazole ring or the bromobenzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with KMnO4 can produce carboxylic acids or ketones.
Scientific Research Applications
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity. The fumarate counterion may also play a role in stabilizing the compound and facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar bromobenzyl and heterocyclic structures.
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: A cinnamic acid derivative with a bromobenzyl group.
Uniqueness
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate is unique due to its combination of a bromobenzyl group and an imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H19BrN2O5 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H15BrN2O.C4H4O4/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13;5-3(6)1-2-4(7)8/h3-6,8,10H,1-2,7,9H2,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MCHRGXAJISGIRV-WLHGVMLRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


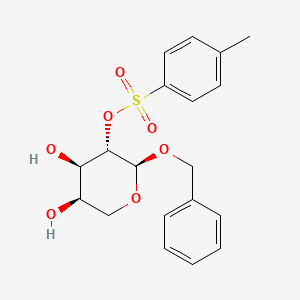


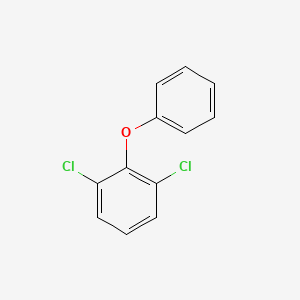
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
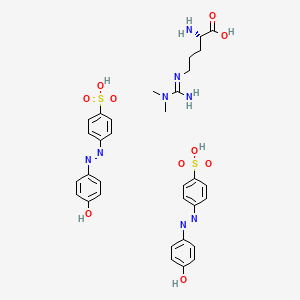
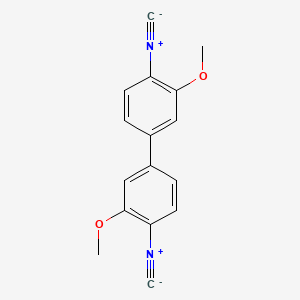
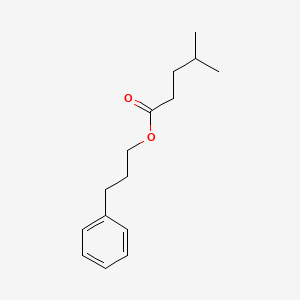
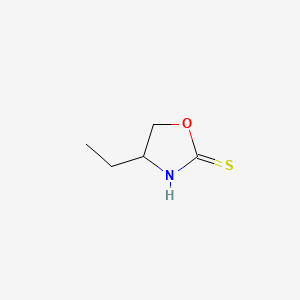
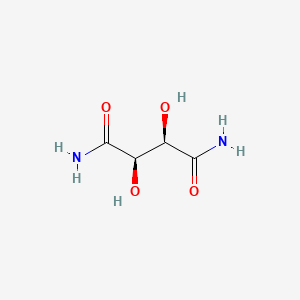
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
